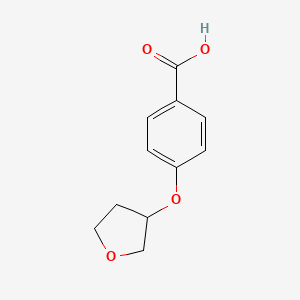

4-(Oxolan-3-yloxy)benzoic acid

Overview

Description

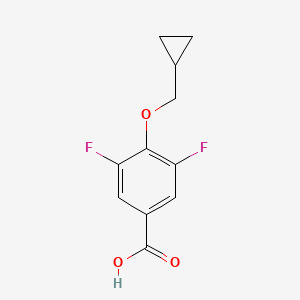

4-(Oxolan-3-yloxy)benzoic acid, also known as OB acid, is an important chemical compound in the field of organic synthesis. It has a CAS Number of 1343204-85-2 and a molecular weight of 208.21 .

Molecular Structure Analysis

The IUPAC name of this compound is 4-(tetrahydro-3-furanyloxy)benzoic acid . The InChI code is 1S/C11H12O4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13) .It has a molecular weight of 208.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Fluorescence Probes for Detecting Reactive Oxygen Species

The development of novel fluorescence probes, such as HPF and APF, which are derivatives of 4-(oxolan-3-yloxy)benzoic acid, has been significant in detecting reactive oxygen species (ROS) and distinguishing specific species. These compounds selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals and hypochlorite, offering tools to study the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Crystal and Molecular Structures

Research has been conducted on the crystal and molecular structures of 4-(ω-Cyanoalkyloxy)benzoic acids. These studies, involving compounds like CN4BS and CN5BS, provide insights into the packing arrangements of molecules and the effects of different substituents on these structures. Such information is valuable for understanding molecular interactions and the development of new materials (Zugenmaier et al., 2003).

Nematic Phases in Liquid Crystalline Complexes

Studies on supramolecular liquid crystalline complexes, formed by hydrogen bond formation between compounds like 4-(4ʹ-pyridylazophenyl)-4ʺ-alkoxybenzoates and 4-[5-(4ʹ-cyanobiphenyl-4-yloxy)alkyloxy]benzoic acids, have been instrumental in understanding nematic phases in liquid crystals. These complexes exhibit enantiotropic nematic phases over a broad temperature range, offering insights into the liquid crystalline behavior of these materials (Alaasar & Tschierske, 2019).

Stabilization of Mesophases in Supramolecular Structures

Research on the stabilization of mesophases in supramolecular structures, using derivatives of this compound, has shown that fluorination of alkyl tails can dramatically stabilize hexagonal columnar mesophases. This finding has implications for the design of materials with specific mesophase properties (Percec et al., 1995).

Luminescent Properties in Lanthanide Coordination Compounds

The synthesis and study of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid have revealed the influence of substituents on photophysical properties. This research is significant for the development of materials with specific luminescent properties, which can be used in various applications like sensors and display technologies (Sivakumar et al., 2010).

Mechanism of Action

The pharmacokinetics of benzoic acid derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological condition .

The result of the compound’s action at the molecular and cellular level would depend on its specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites, affecting cellular functions .

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain environmental conditions might enhance or inhibit the compound’s interaction with its target .

properties

IUPAC Name |

4-(oxolan-3-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPVXELYDOKUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)

![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)